Methyl 5-amino-2,4-dimethylbenzoate

Beschreibung

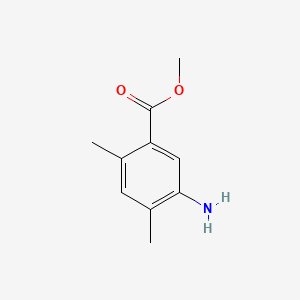

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 5-amino-2,4-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-4-7(2)9(11)5-8(6)10(12)13-3/h4-5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIWJVRYBRJDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676447 | |

| Record name | Methyl 5-amino-2,4-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140112-97-6 | |

| Record name | Methyl 5-amino-2,4-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-amino-2,4-dimethylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-amino-2,4-dimethylbenzoate: A Key Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of Substituted Aminobenzoates

In the landscape of contemporary drug discovery, the rational design of small molecules hinges on the availability of versatile chemical scaffolds. Among these, substituted aminobenzoates have emerged as a cornerstone for the synthesis of a multitude of therapeutic agents. Their inherent structural modularity, which allows for functionalization at the amino and carboxyl moieties, as well as on the aromatic ring, provides a gateway to a vast chemical space with diverse pharmacological activities.[1] These building blocks are integral to the development of novel treatments for a range of diseases, including cancer, microbial infections, and inflammatory conditions.

This guide focuses on a specific, strategically substituted member of this class: Methyl 5-amino-2,4-dimethylbenzoate . With its CAS Number 140112-97-6 , this compound offers a unique combination of electronic and steric properties that make it a valuable intermediate for medicinal chemists.[2] The presence of two methyl groups on the benzene ring, in addition to the amino and methyl ester functionalities, allows for fine-tuning of a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for optimizing drug candidates.[3] This document will provide an in-depth exploration of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its effective utilization in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 140112-97-6 | [2][4][5] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2][4][5] |

| Molecular Weight | 179.22 g/mol | [2][4][5] |

| Boiling Point (Predicted) | 300.8 ± 37.0 °C | [4][5] |

| Density (Predicted) | 1.105 ± 0.06 g/cm³ | [4][5] |

| Storage | Room temperature | [4][5] |

Spectroscopic Analysis

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the two aromatic protons, the amino group protons, the methyl ester protons, and the two aromatic methyl group protons. The aromatic protons would likely appear as singlets due to their substitution pattern. |

| ¹³C NMR | Resonances for the ten carbon atoms, including the carbonyl carbon of the ester, the six aromatic carbons, the methyl ester carbon, and the two aromatic methyl carbons.[1][6][7] |

| FT-IR | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=O stretching of the ester, and C-N and C-O stretching.[8][9][10][11][12] |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of 179.22.[13] |

Synthesis and Mechanistic Insights

The most logical and widely practiced synthetic route to compounds of this nature is the reduction of the corresponding nitro-substituted precursor. This transformation is highly efficient and selective, making it a staple in medicinal chemistry workflows.[14][15]

Synthetic Workflow: From Nitro Precursor to Amino Intermediate

The synthesis of this compound is predicated on the reduction of Methyl 2,4-dimethyl-5-nitrobenzoate. This process is typically achieved through catalytic hydrogenation.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation

The following protocol is a representative method for the synthesis of this compound, based on established procedures for the reduction of similar nitroaromatic compounds.[14][15]

Materials:

-

Methyl 2,4-dimethyl-5-nitrobenzoate

-

Palladium on carbon (10% Pd/C)

-

Methanol (reagent grade)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

-

Standard hydrogenation apparatus

-

Round-bottom flask and standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Vessel Preparation: In a hydrogenation vessel, dissolve Methyl 2,4-dimethyl-5-nitrobenzoate in a suitable amount of methanol.

-

Catalyst Addition: Under an inert atmosphere, carefully add a catalytic amount of 10% Palladium on carbon to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.

-

Hydrogenation: Securely attach the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen.

-

Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1-4 atm) at room temperature.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

-

Purification: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by column chromatography or recrystallization if necessary.

Self-Validating System: The successful synthesis can be validated by comparing the spectroscopic data of the product with the expected values and by the disappearance of the starting material's spot on the TLC plate.

Applications in Drug Discovery: A Versatile Building Block

The strategic placement of the amino and methyl groups on the benzene ring makes this compound a highly valuable intermediate in the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors.[14][16][17][18]

Role in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapies. The development of these drugs often involves the construction of heterocyclic cores that can effectively bind to the ATP-binding pocket of the target kinase. The amino group of this compound serves as a key nucleophile for the construction of these heterocyclic systems.

Caption: General workflow for kinase inhibitor synthesis.

The amino group can undergo nucleophilic aromatic substitution with a suitable electrophilic heterocycle, such as a chloropyrimidine or a similar scaffold. This is a common strategy for building the core of many kinase inhibitors. The methyl groups on the ring can provide beneficial steric interactions within the kinase's binding pocket and can also block potential sites of metabolism, thereby improving the drug's pharmacokinetic profile.

Conclusion

This compound is a prime example of a well-designed chemical building block that holds significant potential for accelerating drug discovery programs. Its synthesis is straightforward, and its strategic functionalization provides medicinal chemists with a versatile tool for creating novel therapeutic agents. The in-depth understanding of its properties and reactivity, as outlined in this guide, will empower researchers to fully leverage its potential in the development of next-generation medicines.

References

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PubMed. [Link]

-

This compound - MySkinRecipes. [Link]

-

This compound (C10H13NO2) - PubChemLite. [Link]

-

Methyl 5-Amino-2-methylbenzoate | C9H11NO2 | CID 15049977 - PubChem - NIH. [Link]

-

This compound - MySkinRecipes. [Link]

-

This compound - MySkinRecipes. [Link]

-

Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

methyl 5-amino-2-methyl-3-nitrobenzoate - 88132-48-3, C9H10N2O4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

-

The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... - ResearchGate. [Link]

-

This compound [P48098] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research. [Link]

-

Methyl 5-amino-2-nitrobenzoate | C8H8N2O4 | CID 11446896 - PubChem. [Link]

-

Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassay - The Royal Society of Chemistry. [Link]

-

Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PMC. [Link]

-

Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method - JOCPR. [Link]

-

Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - NIH. [Link]

-

Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds - PubMed. [Link]

-

FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed. [Link]

-

Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed. [Link]

-

4-Amino-2-methylbenzoic acid - Optional[FTIR] - Spectrum - SpectraBase. [Link]

-

2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1 - The Royal Society of Chemistry. [Link]

-

Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. [Link]

-

Medicinal active applications of Dibenzofuran derivatives - ScienceIn Publishing. [Link]

-

FTIR spectra of 2-amino-5-methylpyridine and the complex - ResearchGate. [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. chemuniverse.com [chemuniverse.com]

- 3. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. This compound [myskinrecipes.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Methyl benzoate (93-58-3) 13C NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. PubChemLite - this compound (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-amino-2,4-dimethylbenzoate: Synthesis, Characterization, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Aminobenzoates

Substituted aminobenzoates are a class of organic compounds that serve as pivotal building blocks in the synthesis of a wide array of functional molecules, from pharmaceuticals to agrochemicals. Their inherent structural motifs, featuring an aromatic ring functionalized with both an amino and a carboxyl group, offer a versatile platform for chemical modification. This dual functionality allows for the construction of complex molecular architectures with diverse pharmacological activities. Methyl 5-amino-2,4-dimethylbenzoate, a member of this family, presents a unique substitution pattern that is of growing interest in medicinal chemistry and drug design. This guide provides a comprehensive technical overview of its chemical structure, synthesis, characterization, and potential applications, with a focus on empowering researchers in their drug development endeavors.

Part 1: Core Chemical Attributes and Physicochemical Properties

This compound is a polysubstituted aromatic ester. The strategic placement of the amino and methyl groups on the benzene ring influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

Chemical Structure and Properties

-

Molecular Formula: C₁₀H₁₃NO₂[1]

-

Molecular Weight: 179.22 g/mol [1]

-

CAS Number: 140112-97-6[1]

-

IUPAC Name: this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Predicted Boiling Point | 300.8 ± 37.0 °C | [2] |

| Predicted Density | 1.105 ± 0.06 g/cm³ | [2] |

| Predicted XlogP | 1.8 | [3] |

| Storage Temperature | Room temperature | [2] |

Part 2: Synthesis of this compound: A Two-Step Approach

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of Methyl 2,4-dimethyl-5-nitrobenzoate

The first step involves the electrophilic aromatic substitution of methyl 2,4-dimethylbenzoate with a nitrating agent. The procedure is adapted from the reliable and well-documented nitration of methyl benzoate, as described in Organic Syntheses.[4]

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 2,4-dimethylbenzoate in concentrated sulfuric acid at 0 °C.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate flask, also cooled to 0 °C.

-

Slowly add the nitrating mixture to the solution of methyl 2,4-dimethylbenzoate while maintaining the temperature between 0 and 10 °C.

-

After the addition is complete, allow the reaction to stir for an additional 15-30 minutes at the same temperature.

-

Pour the reaction mixture over crushed ice to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain pure Methyl 2,4-dimethyl-5-nitrobenzoate.

Causality Behind Experimental Choices: The use of concentrated sulfuric acid serves as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[5] Maintaining a low temperature is crucial to control the exothermic nature of the reaction and to prevent the formation of dinitrated byproducts.[6]

Step 2: Reduction of Methyl 2,4-dimethyl-5-nitrobenzoate

The second step involves the reduction of the nitro group to an amine. This transformation can be achieved through various methods, with catalytic hydrogenation and reduction with tin(II) chloride being the most common and reliable.[7]

Method A: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high yields.[8]

Experimental Protocol:

-

Dissolve Methyl 2,4-dimethyl-5-nitrobenzoate in a suitable solvent such as methanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (5-10 mol% Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Method B: Reduction with Tin(II) Chloride

This method is a classic and effective way to reduce aromatic nitro compounds, particularly when other reducible functional groups are present that are sensitive to catalytic hydrogenation.[9]

Experimental Protocol:

-

Suspend Methyl 2,4-dimethyl-5-nitrobenzoate in ethanol in a round-bottom flask.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

-

Slowly add concentrated hydrochloric acid and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide or sodium bicarbonate until the pH is basic.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired product.

Self-Validating System: The progress of both the nitration and reduction steps should be meticulously monitored by TLC. The disappearance of the starting material spot and the appearance of the product spot with a different Rf value provide a reliable indication of reaction completion. Further characterization by spectroscopic methods is essential for final product validation.

Part 3: Spectroscopic Characterization

Due to the nature of this compound as a synthetic intermediate, comprehensive experimental spectroscopic data is not widely published. Therefore, predicted spectroscopic data is provided below as a guide for researchers.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Data |

| ¹H NMR | The spectrum is expected to show singlets for the two aromatic protons, the ester methyl protons, and the two aromatic methyl protons, along with a broad singlet for the amine protons. |

| ¹³C NMR | The spectrum should display ten distinct carbon signals, including those for the two aromatic methyl groups, the ester methyl group, the ester carbonyl carbon, and the six aromatic carbons. |

| IR (Infrared) | Characteristic peaks are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹). |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) at m/z = 179. |

Note: The predicted data should be used as a reference and confirmed with experimental data upon synthesis.

Part 4: Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its primary amine and ester functional groups. These sites allow for a variety of chemical transformations, making it a valuable scaffold for the synthesis of more complex molecules with potential biological activity.

Caption: Key chemical transformations of this compound.

Key Chemical Transformations

-

N-Acylation and N-Sulfonylation: The primary amine is readily acylated with acyl chlorides or anhydrides to form amides, and sulfonylated with sulfonyl chlorides to yield sulfonamides. These transformations are fundamental in modifying the electronic and steric properties of the molecule.

-

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer-type reactions.

-

Ester Hydrolysis and Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo aminolysis to form amides.

Potential Applications in Drug Discovery and Agrochemicals

While specific commercial products derived from this compound are not extensively documented, its structural features are present in various biologically active compounds. It is primarily used as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides, and in the development of novel pharmaceuticals.[2]

The substituted aminobenzoic acid scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives have been investigated for a range of therapeutic applications, including:

-

Anticancer Agents: Many anticancer drugs incorporate the aminobenzoate moiety.

-

Antimicrobial Agents: The structural features are found in various antibacterial and antifungal compounds.

-

Enzyme Inhibitors: The scaffold can be elaborated to target the active sites of various enzymes.

The presence of the two methyl groups in this compound provides steric hindrance and lipophilicity, which can be strategically utilized to modulate the binding affinity and pharmacokinetic properties of drug candidates.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical synthesis. Its well-defined chemical structure and the reactivity of its functional groups provide a robust platform for the generation of diverse molecular libraries. This guide has outlined its core properties, a logical synthetic pathway, and its potential applications, providing a solid foundation for researchers and scientists to leverage this compound in their synthetic endeavors. The continued exploration of the chemical space accessible from this intermediate is likely to yield novel compounds with significant biological and commercial value.

References

-

MySkinRecipes. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Synthesis and Properties. [Link]

-

MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]

-

Common Organic Chemistry. Nitro Reduction - SnCl2. [Link]

-

Common Organic Chemistry. Nitro Reduction - Common Conditions. [Link]

- Google Patents.

-

Aromatic Reactions. Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]

-

Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. [Link]

- Google Patents.

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Sn2+ reduction. [Link]

-

Web Pages. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

-

Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

-

RSC Education. Nitration of methyl benzoate | Resource. [Link]

-

ChemSynthesis. methyl 2,4-dimethylbenzoate. [Link]

-

Chemsigma. This compound [140112-97-6]. [Link]

-

MySkinRecipes. This compound. [Link]

-

ChemUniverse. This compound [P48098]. [Link]

-

Web Pages. 7. Nitration of Methyl Benzoate. [Link]

-

YouTube. Nitration of methyl benzoate. [Link]

-

Chemsigma. This compound [140112-97-6]. [Link]

-

MDPI. Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. [Link]

-

Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

-

PubChemLite. This compound (C10H13NO2). [Link]

-

MySkinRecipes. This compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

ACS Publications. Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome | ACS Central Science. [Link]

-

MDPI. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. [Link]

-

PMC. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. This compound [myskinrecipes.com]

- 3. PubChemLite - this compound (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. aiinmr.com [aiinmr.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. orgosolver.com [orgosolver.com]

A Comprehensive Spectroscopic and Analytical Guide to Methyl 5-amino-2,4-dimethylbenzoate

This technical guide provides an in-depth exploration of the spectroscopic properties of Methyl 5-amino-2,4-dimethylbenzoate, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The methodologies presented herein are grounded in established analytical principles to ensure accuracy and reproducibility.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 140112-97-6) possesses a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[1][3][4] Its structure, featuring a substituted benzene ring with amino, methyl, and methyl ester functional groups, gives rise to a unique spectroscopic fingerprint that is crucial for its identification and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][3][4] |

| Molecular Weight | 179.22 g/mol | [1][3] |

| CAS Number | 140112-97-6 | [3][5] |

| Predicted Boiling Point | 300.8 ± 37.0 °C | [1] |

| Predicted Density | 1.105 ± 0.06 g/cm³ | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on established chemical shift principles and data from analogous structures.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the protons of the methyl and methoxy groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.0 | Singlet | 1H | Ar-H (H-6) |

| ~ 6.5 - 6.7 | Singlet | 1H | Ar-H (H-3) |

| ~ 3.8 - 4.0 | Broad Singlet | 2H | -NH₂ |

| ~ 3.85 | Singlet | 3H | -OCH₃ |

| ~ 2.40 | Singlet | 3H | Ar-CH₃ (C-4) |

| ~ 2.20 | Singlet | 3H | Ar-CH₃ (C-2) |

Causality of Predictions: The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the amino and methyl groups, and the electron-withdrawing effect of the methyl ester. The amino group protons are expected to be a broad singlet due to quadrupole broadening and potential hydrogen exchange. The methyl and methoxy protons will appear as sharp singlets as they are not coupled to other protons.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The carbon NMR spectrum will provide insights into the number and electronic environment of the carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 - 170 | C=O (ester) |

| ~ 145 - 147 | C-5 (Ar-C-NH₂) |

| ~ 138 - 140 | C-4 (Ar-C-CH₃) |

| ~ 135 - 137 | C-2 (Ar-C-CH₃) |

| ~ 120 - 122 | C-1 (Ar-C-COOCH₃) |

| ~ 118 - 120 | C-6 (Ar-C-H) |

| ~ 115 - 117 | C-3 (Ar-C-H) |

| ~ 51 - 53 | -OCH₃ |

| ~ 20 - 22 | Ar-CH₃ (C-4) |

| ~ 18 - 20 | Ar-CH₃ (C-2) |

Causality of Predictions: The chemical shifts of the aromatic carbons are determined by the substituent effects. The carbons attached to the electron-donating amino and methyl groups will be shielded (shifted upfield), while the carbon attached to the electron-withdrawing ester group will be deshielded (shifted downfield).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted IR spectrum of this compound would display the following key absorptions.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretching (asymmetric and symmetric) |

| 3050 - 3000 | Medium | C-H stretching (aromatic) |

| 2980 - 2850 | Medium | C-H stretching (aliphatic) |

| 1720 - 1700 | Strong | C=O stretching (ester) |

| 1620 - 1580 | Strong | C=C stretching (aromatic) and N-H bending |

| 1250 - 1200 | Strong | C-O stretching (ester) |

Experimental Rationale: The broadness of the N-H stretching bands is due to hydrogen bonding. The strong carbonyl stretch is a hallmark of the ester functional group. The presence of both aromatic and aliphatic C-H stretches confirms the overall structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Predicted Ion |

| 179 | [M]⁺ (Molecular Ion) |

| 164 | [M - CH₃]⁺ |

| 148 | [M - OCH₃]⁺ |

| 120 | [M - COOCH₃]⁺ |

Interpretation of Fragmentation: The molecular ion peak is expected at m/z 179.[6] Common fragmentation pathways for methyl benzoates include the loss of the methyl group (m/z 164), the methoxy group (m/z 148), and the entire carbomethoxy group (m/z 120).

Predicted High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

| Adduct | Predicted m/z |

| [M+H]⁺ | 180.10192 |

| [M+Na]⁺ | 202.08386 |

Source: PubChem[6]

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or GC inlet.

-

Instrumentation: Employ a mass spectrometer with an electron ionization source.

-

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

-

ChemSigma. (n.d.). This compound. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P48098]. Retrieved from [Link]

-

ChemBK. (2026). Methyl5-amino-2,4-dimethylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-amino-2,4-dimethylbenzoate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-amino-2,4-dimethylbenzoate, a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] As a cornerstone of structural elucidation in organic chemistry, a thorough understanding of the ¹H NMR spectrum is paramount for confirming the identity, purity, and structure of this compound. This document will delve into the predicted spectral features, provide a detailed experimental protocol for data acquisition, and offer insights into spectral interpretation for researchers, scientists, and professionals in drug development.

Predicted ¹H NMR Spectrum of this compound

The chemical structure of this compound dictates a unique ¹H NMR spectrum. The substituents on the benzene ring—an amino group, two methyl groups, and a methoxycarbonyl group—each exert distinct electronic effects that influence the chemical shifts of the aromatic and substituent protons.

The amino group (-NH₂) is a potent electron-donating group through resonance, increasing electron density at the ortho and para positions and causing a significant upfield shift (lower ppm) of the corresponding protons.[2][3] Conversely, the methoxycarbonyl group (-COOCH₃) is an electron-withdrawing group, deshielding the aromatic protons and shifting their signals downfield (higher ppm).[4][5][6][7] The methyl groups (-CH₃) are weakly electron-donating, contributing to a minor upfield shift.[8][9]

Based on these principles and additive chemical shift increment rules, a predicted ¹H NMR spectrum can be constructed.[10]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-3 | ~6.8 - 7.0 | s | 1H | N/A |

| H-6 | ~7.6 - 7.8 | s | 1H | N/A |

| -NH₂ | ~3.5 - 4.5 | br s | 2H | N/A |

| -COOCH₃ | ~3.8 - 3.9 | s | 3H | N/A |

| 2-CH₃ | ~2.1 - 2.3 | s | 3H | N/A |

| 4-CH₃ | ~2.3 - 2.5 | s | 3H | N/A |

s = singlet, br s = broad singlet

Justification of Predicted Spectral Features

-

Aromatic Protons (H-3 and H-6): The two aromatic protons are in different chemical environments. H-3 is ortho to the electron-donating amino group and meta to the electron-withdrawing methoxycarbonyl group, while H-6 is ortho to the methoxycarbonyl group and meta to the amino group. The strong shielding effect of the amino group is expected to shift the H-3 proton significantly upfield. Conversely, the deshielding effect of the methoxycarbonyl group will shift the H-6 proton downfield. Due to the substitution pattern, no significant coupling is expected between H-3 and H-6, resulting in two singlets.

-

Amino Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange.[11][12] The chemical shift can vary depending on the solvent, concentration, and temperature.

-

Methyl Protons (-CH₃): The two methyl groups on the aromatic ring are in distinct environments and are expected to appear as sharp singlets in the typical range for aromatic methyl groups.[13][14] The methyl group of the ester functionality will also be a singlet but will be shifted further downfield due to the deshielding effect of the adjacent oxygen atom.[13][14]

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural analysis. The following protocol outlines the key steps from sample preparation to data processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for many organic compounds.

-

Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[15]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters. For a standard ¹H NMR experiment on a 400 MHz spectrometer, typical parameters would be:

-

Number of scans: 8 to 16

-

Relaxation delay (d1): 1-2 seconds

-

Acquisition time (aq): 3-4 seconds

-

Spectral width: -2 to 12 ppm

-

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert it into a frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Experimental Workflow Diagram

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Spectral Interpretation and Structural Verification

The obtained ¹H NMR spectrum serves as a fingerprint for this compound, allowing for unambiguous structural confirmation and purity assessment.

Analysis of the Spectrum

-

Chemical Shift Analysis: Compare the observed chemical shifts of the signals with the predicted values. The downfield singlet should correspond to H-6, and the upfield aromatic singlet to H-3. The three singlets for the methyl groups should be readily identifiable based on their characteristic chemical shifts. The broad singlet corresponds to the amino protons.

-

Integration Analysis: The integral values for each signal must correspond to the number of protons giving rise to that signal. The ratio of the integrals for the aromatic protons, amino protons, and the three methyl groups should be 1:1:2:3:3:3.

-

Multiplicity Analysis: The observed multiplicities should match the predictions. In this case, all signals are expected to be singlets (or a broad singlet for the -NH₂ group), confirming the absence of vicinal or meta coupling for the aromatic protons.

-

Purity Assessment: The presence of any additional signals in the spectrum that do not correspond to the target molecule or the solvent indicates the presence of impurities. The integration of these impurity peaks relative to the product peaks can be used to estimate the level of contamination.

Logic Diagram for Spectral Interpretation

Caption: Logical workflow for the interpretation of the ¹H NMR spectrum.

References

-

D. E. Leyden and R. H. Cox, "Nitrogen-15 nuclear magnetic resonance spectroscopy. Natural-abundance nitrogen-15 chemical shifts of ring-methylated N,N-dimeth," The Journal of Organic Chemistry, vol. 42, no. 1, pp. 1-5, 1977. [Online]. Available: [Link]

-

Chegg, "Solved NMR spectra of methyl benzoate and methyl," Chegg.com, Aug. 07, 2019. [Online]. Available: [Link]

-

Human Metabolome Database, "1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968)," HMDB, Accessed: Jan. 10, 2026. [Online]. Available: [Link]

-

Human Metabolome Database, "1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968)," HMDB, Accessed: Jan. 10, 2026. [Online]. Available: [Link]

-

Iowa State University, "NMR Coupling Constants," Chemical Instrumentation Facility, Accessed: Jan. 10, 2026. [Online]. Available: [Link]

-

Human Metabolome Database, "1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012)," HMDB, Accessed: Jan. 10, 2026. [Online]. Available: [Link]

-

ACD/Labs, "1H–1H Coupling in Proton NMR," ACD/Labs, Aug. 21, 2025. [Online]. Available: [Link]

-

Chemistry Stack Exchange, "What is number of 1H NMR signals for toluene?," Chemistry Stack Exchange, May 03, 2018. [Online]. Available: [Link]

-

PubChem, "N,N-Dimethylaniline," PubChem, Accessed: Jan. 10, 2026. [Online]. Available: [Link]

-

ResearchGate, "Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and...," ResearchGate, Accessed: Jan. 10, 2026. [Online]. Available: [Link]

-

Human Metabolome Database, "1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0034168)," HMDB, Accessed: Jan. 10, 2026. [Online]. Available: [Link]

-

Human Metabolome Database, "1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0003012)," HMDB, Accessed: Jan. 10, 2026. [Online]. Available: [Link]

-

University of Potsdam, "aniline, 1H NMR, 400 MHz, CDCl3 + py-d5, 293 K," University of Potsdam, Accessed: Jan. 10, 2026. [Online]. Available: [Link]

-

St. Olaf College, "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms," St. Olaf College, Accessed: Jan. 10, 2026. [Online]. Available: [Link]

-

The Royal Society of Chemistry, "4," The Royal Society of Chemistry, 2009. [Online]. Available: [Link]

-

PubMed, "A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives," PubMed, Aug. 2008. [Online]. Available: [Link]

-

YouTube, "H NMR coupling and coupling constants," YouTube, Dec. 11, 2019. [Online]. Available: [Link]

-

PubMed, "Chemical Speciation and Bond Lengths of Organic Solutes by Core-Level Spectroscopy: pH and Solvent Influence on p-Aminobenzoic Acid," PubMed, May 04, 2015. [Online]. Available: [Link]

-

JoVE, "¹H NMR: Long-Range Coupling," JoVE, Apr. 04, 2024. [Online]. Available: [Link]

-

Minnesota State University Moorhead, "Short Summary of 1H-NMR Interpretation," Minnesota State University Moorhead, Accessed: Jan. 10, 2026. [Online]. Available: [Link]

-

PubMed, "Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter," PubMed, Feb. 01, 2007. [Online]. Available: [Link]

-

The Royal Society of Chemistry, "Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information," The Royal Society of Chemistry, Accessed: Jan. 10, 2026. [Online]. Available: [Link]

-

YouTube, "How to Analyze Chemical Shift in the Aromatic Region (1H NMR)," YouTube, Oct. 06, 2021. [Online]. Available: [Link]

-

Chemistry LibreTexts, "12.2: Predicting A 1H-NMR Spectrum from the Structure," Chemistry LibreTexts, Jun. 16, 2020. [Online]. Available: [Link]

-

Chemistry LibreTexts, "13.3: Chemical Shifts in ¹H NMR Spectroscopy," Chemistry LibreTexts, Mar. 19, 2024. [Online]. Available: [Link]

-

SpectraBase, "4-Aminobenzoic acid - Optional[13C NMR] - Chemical Shifts," SpectraBase, Accessed: Jan. 10, 2026. [Online]. Available: [Link]

-

Quora, "How to determine the substitution pattern of a benzene from an HNMR spectrum," Quora, Jul. 17, 2021. [Online]. Available: [Link]

-

YouTube, "H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para)," YouTube, Jun. 04, 2024. [Online]. Available: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Solved NMR spectra of methyl benzoate and methyl | Chegg.com [chegg.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968) [hmdb.ca]

- 7. Methyl benzoate (93-58-3) 1H NMR [m.chemicalbook.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. echemi.com [echemi.com]

- 10. Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methyl 4-methylbenzoate(99-75-2) 1H NMR spectrum [chemicalbook.com]

- 14. Video: ¹H NMR: Long-Range Coupling [jove.com]

- 15. web.mnstate.edu [web.mnstate.edu]

A Comprehensive Guide to the ¹³C NMR Spectroscopy of Methyl 5-amino-2,4-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-amino-2,4-dimethylbenzoate. As a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, a thorough understanding of its spectral characteristics is paramount for quality control, structural elucidation, and reaction monitoring.[1] This document will delve into the fundamental principles of ¹³C NMR, provide a detailed experimental protocol for data acquisition, and offer a comprehensive interpretation of the chemical shifts observed for this molecule. The causality behind experimental choices and the logic of spectral assignment are emphasized to provide a field-proven perspective for researchers.

Introduction: The Significance of this compound

This compound (C₁₀H₁₃NO₂) is a substituted aromatic ester with significant utility in organic synthesis.[1][2] Its molecular structure, featuring an amine, two methyl groups, and a methyl ester substituent on a benzene ring, makes it a versatile building block. The precise characterization of this compound is crucial to ensure purity and confirm its identity before use in subsequent synthetic steps. ¹³C NMR spectroscopy is an indispensable analytical technique for this purpose, providing a unique fingerprint of the carbon skeleton.[3]

Foundational Principles of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is a powerful analytical method that provides detailed information about the carbon framework of a molecule.[3][4] The technique is based on the nuclear spin properties of the ¹³C isotope, which, unlike the more abundant ¹²C, possesses a nuclear spin of 1/2.[5] When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the resonance frequency is highly sensitive to the local electronic environment of each carbon atom.[3]

Key factors influencing the ¹³C chemical shift (δ), reported in parts per million (ppm) relative to a standard (typically tetramethylsilane, TMS), include:

-

Hybridization: sp² hybridized carbons (e.g., aromatic and carbonyl carbons) resonate at higher chemical shifts (downfield) compared to sp³ hybridized carbons (e.g., alkyl carbons).[4]

-

Electronegativity: The presence of electronegative atoms (e.g., oxygen, nitrogen) deshields adjacent carbons, causing them to resonate further downfield.[4]

-

Inductive and Resonance Effects: Electron-donating groups (like -NH₂ and -CH₃) and electron-withdrawing groups (like -COOCH₃) significantly alter the electron density at different positions on the aromatic ring, leading to predictable shifts in the corresponding carbon signals.

-

Steric Effects: Crowding around a carbon atom can also influence its chemical shift.

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol outlines a standardized procedure for obtaining a high-quality ¹³C NMR spectrum of this compound.

3.1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound due to its excellent dissolving power for many organic molecules and its single, well-characterized solvent peak at approximately 77.16 ppm.

-

Concentration: Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak.

3.2. Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 100 MHz (for ¹³C) | Standard for a 400 MHz ¹H instrument. |

| Pulse Program | Standard ¹³C observe with proton decoupling | Proton decoupling simplifies the spectrum by removing ¹³C-¹H coupling, resulting in a single peak for each unique carbon.[4] |

| Acquisition Time | 1-2 seconds | A longer acquisition time provides better resolution. |

| Relaxation Delay (d1) | 2-5 seconds | Allows for full relaxation of the carbon nuclei, ensuring accurate signal integration if needed. Carbonyl carbons and other quaternary carbons often have longer relaxation times. |

| Number of Scans | 128-1024 | The low natural abundance of ¹³C necessitates a larger number of scans to achieve an adequate signal-to-noise ratio. |

| Spectral Width | 0-220 ppm | This range encompasses the chemical shifts of most common organic functional groups.[5] |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Spectral Analysis and Peak Assignment

The ¹³C NMR spectrum of this compound is expected to show 10 distinct signals, corresponding to the 10 unique carbon atoms in the molecule. The predicted chemical shifts are based on established data for substituted benzoates and the known effects of the various substituents.[6][7][8]

4.1. Molecular Structure and Carbon Numbering

To facilitate peak assignment, the carbon atoms of this compound are numbered as follows:

Caption: Numbering scheme for this compound.

4.2. Predicted ¹³C NMR Chemical Shifts and Assignments

The following table summarizes the expected chemical shifts for each carbon atom in this compound. These are estimates based on literature values for similar compounds and substituent effects.[9][10][11][12]

| Carbon Atom | Assignment | Expected Chemical Shift (ppm) | Rationale |

| C7 | Carbonyl (-COO-) | 168-172 | Carbonyl carbons in esters are highly deshielded and appear far downfield.[4] |

| C5 | Aromatic (C-NH₂) | 148-152 | The electron-donating amino group strongly shields this carbon, but its direct attachment to nitrogen causes a downfield shift relative to other ring carbons. |

| C1 | Aromatic (C-COOCH₃) | 128-132 | The ester group is electron-withdrawing, deshielding the attached carbon. |

| C3 | Aromatic (CH) | 125-130 | Aromatic CH carbons typically appear in this region. |

| C6 | Aromatic (CH) | 115-120 | This carbon is ortho to the electron-donating amino group, leading to significant shielding. |

| C2 | Aromatic (C-CH₃) | 135-140 | The methyl group is weakly electron-donating. |

| C4 | Aromatic (C-CH₃) | 138-142 | The methyl group is weakly electron-donating. |

| C9 | Methoxy (-OCH₃) | 50-55 | The carbon of the methoxy group is attached to an electronegative oxygen, placing it in this region. |

| C10 | Methyl (C2-CH₃) | 18-25 | Alkyl carbons are shielded and appear upfield. |

| C12 | Methyl (C4-CH₃) | 15-22 | Similar to C10, this methyl carbon will be in the upfield region. |

Workflow for ¹³C NMR Analysis

The entire process, from sample preparation to final spectral interpretation, can be visualized as a systematic workflow.

Caption: Workflow for ¹³C NMR analysis of this compound.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of information that is critical for its unambiguous identification and purity assessment. By understanding the principles of ¹³C NMR and the influence of the various functional groups on the chemical shifts, researchers can confidently interpret the spectrum. The experimental protocol and workflow presented in this guide offer a robust framework for obtaining and analyzing high-quality data, ensuring the integrity of this important synthetic intermediate in drug discovery and development.

References

- Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241.

-

Studylib. (n.d.). Carbon-13 NMR Spectroscopy: Principles and Applications. Retrieved from [Link]

- Pihlaja, K., & Kleinpeter, E. (1990). Carbon‐13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(5), 449-453.

-

Contreras, R. H., & Tufro, M. F. (1987). Substituent Effects on IH and 13C NMR Chemical Shifts in Titanocene Benzoates. Journal of the Chemical Society, Perkin Transactions 2, (11), 1647-1651. [Link]

-

Fiveable. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

-

Slideshare. (2015, May 15). C-13 NMR Spectroscopy. Retrieved from [Link]

- Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241.

-

Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of alkali metal 4-aminobenzoates in comparison to 4-aminobenzoic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P48098]. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C-13 NMR Spectroscopy | PPTX [slideshare.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. faculty.fiu.edu [faculty.fiu.edu]

- 8. Substituent effects on 1H and 13C NMR chemical shifts in titanocene benzoates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Methyl 4-aminobenzoate(619-45-4) 13C NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the FT-IR Analysis of Methyl 5-amino-2,4-dimethylbenzoate

This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Methyl 5-amino-2,4-dimethylbenzoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and spectral interpretation of this compound, grounding the discussion in established scientific literature and best practices.

Introduction: The Vibrational Signature of a Molecule

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for the identification and characterization of organic molecules.[1] By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which reveals the vibrational modes of the molecule's constituent bonds. Each functional group possesses a unique set of vibrational frequencies, making the FT-IR spectrum a molecular "fingerprint" that provides invaluable structural information.

This compound is a polysubstituted aromatic compound containing a primary amine (-NH₂), a methyl ester (-COOCH₃), and two methyl groups (-CH₃) attached to a benzene ring. The analysis of its FT-IR spectrum allows for the confirmation of these functional groups and provides insights into the substitution pattern of the aromatic ring.

Experimental Protocol: A Self-Validating Approach to Data Acquisition

The acquisition of a high-quality FT-IR spectrum is contingent upon meticulous sample preparation and appropriate instrumental parameters. The following protocol is designed to ensure reproducibility and accuracy.

Sample Preparation: The KBr Pellet Method

For solid samples like this compound, the Potassium Bromide (KBr) pellet technique is a widely used and effective method.[2][3] KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and serves as an inert matrix.

Step-by-Step Methodology:

-

Grinding: Using an agate mortar and pestle, finely grind approximately 1-2 mg of the this compound sample. The goal is to reduce the particle size to less than the wavelength of the infrared radiation to minimize scattering.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and gently mix with the sample.

-

Further Grinding: Thoroughly grind the mixture until it becomes a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press (typically 7-10 tons) to form a thin, transparent, or translucent pellet.

-

Sample Placement: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Causality Behind Choices: The fine grinding and homogeneous mixing are crucial to avoid distorted peak shapes and a sloping baseline caused by light scattering. The use of dry KBr is essential as water exhibits strong IR absorption bands that can obscure important sample signals.[4]

Instrumental Parameters and Data Acquisition

The following parameters are recommended for the FT-IR analysis of this compound:

| Parameter | Recommended Setting | Rationale |

| Spectral Range | 4000 - 400 cm⁻¹ | This range covers the fundamental vibrational modes of most organic functional groups. |

| Resolution | 4 cm⁻¹ | Provides sufficient detail for identifying functional groups without excessive noise. |

| Number of Scans | 16-32 | Signal averaging improves the signal-to-noise ratio of the spectrum. |

| Apodization | Happ-Genzel | A common function that provides a good balance between peak shape and resolution. |

Workflow Diagram:

Sources

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 5-amino-2,4-dimethylbenzoate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of Methyl 5-amino-2,4-dimethylbenzoate (C₁₀H₁₃NO₂), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation, purity assessment, and reaction monitoring. We will explore the compound's fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, explain the causality behind experimental choices, and provide detailed, actionable protocols for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction and Physicochemical Properties

This compound is an aromatic compound featuring an amino group, two methyl groups, and a methyl ester functionality. This combination of functional groups dictates its behavior in a mass spectrometer, influencing its ionization efficiency and subsequent fragmentation pathways. Understanding these characteristics is crucial for developing robust analytical methods for its identification and quantification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Monoisotopic Mass | 179.09463 Da | [3] |

| Structure | PubChem | |

| Predicted Ion Adducts | [M+H]⁺: 180.10192 m/z[M+Na]⁺: 202.08386 m/z[M-H]⁻: 178.08736 m/z | [3] |

Its role as a synthetic intermediate necessitates precise analytical control to ensure the identity and purity of downstream products.[1] Mass spectrometry offers unparalleled sensitivity and specificity for this purpose.

Ionization Techniques: A Deliberate Choice

The selection of an ionization technique is paramount and depends on the analyte's properties and the chromatographic method employed.[4] For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are highly applicable, though they provide different and complementary information.

-

Electron Ionization (EI): Typically coupled with Gas Chromatography (GC), EI is a "hard" ionization technique that bombards the molecule with high-energy electrons (70 eV).[5] This process imparts significant internal energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a characteristic "fingerprint" that is ideal for library matching and unambiguous structural confirmation. Given the compound's predicted boiling point and thermal stability, GC-MS is a viable and powerful analytical approach.[1][6]

-

Electrospray Ionization (ESI): ESI is a "soft" ionization technique, making it the standard for Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] It generates ions by creating a fine spray of charged droplets, which is ideal for polar and chargeable molecules.[7][8] The amino group on this compound is readily protonated in the positive ion mode, typically forming an abundant protonated molecule, [M+H]⁺.[3] This approach is advantageous as it preserves the molecular weight information and allows for controlled fragmentation via tandem mass spectrometry (MS/MS) to elicit structural details.[9]

Mass Spectrum Analysis and Fragmentation Pathways

The true power of mass spectrometry lies in the interpretation of fragmentation patterns. The structure of this compound gives rise to predictable cleavage points.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

Under EI conditions, the molecular ion ([M]⁺˙ at m/z 179) is expected to undergo several key fragmentations. While a specific library spectrum for this exact isomer is not publicly available, its fragmentation can be predicted based on established principles for aromatic esters and amines.[10][11][12][13]

Key Fragmentation Reactions:

-

Loss of a Methoxy Radical (•OCH₃): This is a classic fragmentation pathway for methyl esters, resulting from the cleavage of the C-O bond of the ester.[10] This yields a stable acylium ion.

-

[C₁₀H₁₃NO₂]⁺˙ → [C₉H₁₀NO]⁺ + •OCH₃

-

m/z 179 → m/z 148

-

-

Loss of the Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the aromatic ring and the ester carbonyl group is another common pathway for benzoate esters.[10]

-

[C₁₀H₁₃NO₂]⁺˙ → [C₈H₁₀N]⁺ + •COOCH₃

-

m/z 179 → m/z 120

-

-

Alpha-Cleavage (Loss of H• from Amino Group): Aromatic amines often show a loss of a hydrogen atom from the nitrogen, leading to a stable [M-1]⁺ ion.[12]

-

[C₁₀H₁₃NO₂]⁺˙ → [C₁₀H₁₂NO₂]⁺ + H•

-

m/z 179 → m/z 178

-

-

Loss of Formaldehyde (CH₂O) from the Methoxy Group: This rearrangement can occur, particularly in substituted benzoates, though it is often a less intense peak compared to direct radical losses.

Table 2: Predicted Major Fragment Ions in EI-MS

| m/z | Proposed Structure/Formula | Neutral Loss | Fragmentation Pathway |

| 179 | [C₁₀H₁₃NO₂]⁺˙ | - | Molecular Ion (M⁺˙) |

| 148 | [C₉H₁₀NO]⁺ | •OCH₃ | Loss of methoxy radical from ester |

| 120 | [C₈H₁₀N]⁺ | •COOCH₃ | Loss of carbomethoxy radical |

| 178 | [C₁₀H₁₂NO₂]⁺ | H• | α-cleavage at the amino group |

Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS)

In ESI, the compound will primarily be observed as the protonated molecule, [M+H]⁺, at m/z 180 . Tandem MS (MS/MS) analysis involves isolating this precursor ion and subjecting it to collision-induced dissociation (CID) to generate product ions.[9]

Key Fragmentation Reactions ([M+H]⁺ at m/z 180):

-

Loss of Methanol (CH₃OH): A common loss from the protonated ester, often facilitated by a nearby functional group.

-

[M+H]⁺ → [C₉H₁₀NO]⁺ + CH₃OH

-

m/z 180 → m/z 148

-

-

Loss of Ammonia (NH₃): The protonated amino group can be lost as a neutral ammonia molecule.

-

[M+H]⁺ → [C₁₀H₁₀O₂]⁺ + NH₃

-

m/z 180 → m/z 163

-

-

Loss of Carbon Monoxide (CO): The acylium ion formed after the loss of methanol (m/z 148) can further lose carbon monoxide.

-

[C₉H₁₀NO]⁺ → [C₈H₁₀N]⁺ + CO

-

m/z 148 → m/z 120

-

Experimental Protocols and Workflows

To ensure trustworthy and reproducible results, the following detailed protocols are provided.

GC-MS Analysis Protocol

This method is ideal for purity assessment and identification via library searching.

1. Sample Preparation:

- Accurately weigh ~1 mg of the this compound standard or sample.

- Dissolve in 1 mL of a volatile, high-purity solvent such as Ethyl Acetate or Dichloromethane to create a 1 mg/mL stock solution.

- Perform a serial dilution to a final concentration of approximately 10-50 µg/mL.

2. GC-MS Instrumentation and Parameters:

- GC System: Agilent GC coupled to a Mass Selective Detector (or equivalent).

- Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[6]

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]

- Inlet Temperature: 280 °C.

- Injection Volume: 1 µL, Splitless mode.

- Oven Program:

- Initial temperature: 80 °C, hold for 1 min.

- Ramp: 15 °C/min to 300 °C.

- Hold: 5 min at 300 °C.

- MS Parameters:

- Ion Source: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Scan Range: m/z 40-450.

LC-MS Analysis Protocol

This method is suited for analyzing reaction mixtures or samples in complex matrices.

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution in Methanol or Acetonitrile.

- Dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.[14]

- Filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system.[14]

2. LC-MS Instrumentation and Parameters:

- LC System: UPLC/HPLC system (e.g., Waters Acquity, Agilent 1290).

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

- Mobile Phase A: Water + 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Gradient:

- 0-1 min: 5% B

- 1-7 min: 5% to 95% B

- 7-8 min: 95% B

- 8.1-10 min: Re-equilibrate at 5% B

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40 °C.

- MS Parameters:

- Ion Source: Electrospray Ionization (ESI), Positive Mode.

- Capillary Voltage: 3.5 kV.

- Source Temperature: 150 °C.

- Desolvation Gas Flow: 800 L/hr at 400 °C.

- Acquisition Mode: Full Scan (m/z 100-500) and/or Tandem MS (MS/MS) of precursor ion m/z 180.

- Collision Energy (for MS/MS): Ramped from 10-40 eV to observe the full fragmentation profile.

Visualized Workflows and Fragmentation

Diagrams provide a clear visual representation of the analytical process and the chemical transformations occurring within the mass spectrometer.

General Analytical Workflow

Caption: General workflow from sample preparation to final data reporting.

Proposed EI Fragmentation Pathway

Caption: Key fragmentation pathways under Electron Ionization (EI).

Proposed ESI-MS/MS Fragmentation Pathway

Caption: Key fragmentation pathways for the [M+H]⁺ ion in ESI-MS/MS.

Conclusion

The mass spectrometric analysis of this compound is a versatile undertaking, achievable through both GC-EI-MS and LC-ESI-MS/MS. GC-EI-MS provides a robust, fingerprint-like spectrum ideal for definitive identification, characterized by the loss of the methoxy and carbomethoxy radicals. LC-ESI-MS/MS offers a softer approach, preserving the molecular ion and enabling controlled fragmentation experiments that reveal losses of methanol and ammonia from the protonated molecule. The protocols and fragmentation schemes detailed in this guide provide a solid, authoritative framework for researchers to develop and execute reliable analytical methods for the characterization of this important chemical intermediate.

References

- MySkinRecipes. (n.d.). This compound.

- ResearchGate. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15049977, Methyl 5-Amino-2-methylbenzoate.

- Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.

- MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8206.

- Holčapek, M., et al. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 645-668.

- PubChemLite. (n.d.). This compound (C10H13NO2).

- SlideShare. (2013). Mass Spectrometry analysis of Small molecules.

- PubMed. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters.

- National Center for Biotechnology Information. (2012). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 404(5), 1165-1189.

- American Laboratory. (2006). Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma.

- YouTube. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(2), 188-210.

- MySkinRecipes. (n.d.). This compound.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. PubChemLite - this compound (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. uab.edu [uab.edu]

- 8. americanlaboratory.com [americanlaboratory.com]

- 9. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Methyl 5-amino-2,4-dimethylbenzoate safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of Methyl 5-amino-2,4-dimethylbenzoate

This guide provides comprehensive safety information and handling protocols for this compound (CAS No. 140112-97-6). It is intended for researchers, scientists, and drug development professionals who work with this compound. The information herein synthesizes data from safety data sheets with established principles for handling aromatic amines and ester compounds to ensure the highest standards of laboratory safety.

Executive Summary: Core Hazard Profile

This compound is a substituted aromatic amine and a benzoate ester. While specific toxicological data for this compound is limited, its chemical structure suggests that it should be handled as a substance that is potentially harmful if swallowed, inhaled, or absorbed through the skin. Aromatic amines as a class are known for potential long-term health effects, and some are confirmed carcinogens.[1][2][3][4] Therefore, a cautious approach to handling is paramount. The primary hazards are related to irritation of the skin, eyes, and respiratory tract.

Chemical and Physical Properties

A clear understanding of the physical properties of a compound is the foundation of its safe handling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [4][5][6][7][8] |

| Molecular Weight | 179.22 g/mol | [4][5][6][7][8] |

| CAS Number | 140112-97-6 | [1][6][7][8] |

| Boiling Point | 300.8 ± 37.0 °C (Predicted) | [4][6][7] |

| Density | 1.105 ± 0.06 g/cm³ (Predicted) | [4][6][7] |

| Appearance | Solid (likely a powder) | Inferred from handling instructions |

| Storage Temperature | Room temperature | [4][6][7] |

Hazard Identification and GHS Classification

Based on available safety data sheets, this compound is classified under the Globally Harmonized System (GHS) as follows:

-